Structural Divergence from the Closest Commercially Available Pyrazole-Sulfonamide Analog
The target compound differs from N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide (CAS 2034552-13-9) by the presence of two methyl groups at the pyrazole 3- and 5-positions. The des-methyl analog has a molecular formula C13H16N4O3S (MW 308.36 g mol⁻¹) , whereas the target compound has C15H22N4O3S (MW 338.43 g mol⁻¹). The additional methyl groups increase steric bulk and lipophilicity (calc. ΔlogP ≈ +0.9 units), which are known to influence membrane permeability and Nav channel subtype selectivity within the pyrazole-sulfonamide series [1].
| Evidence Dimension | Molecular composition and predicted lipophilicity |
|---|---|
| Target Compound Data | C15H22N4O3S; MW 338.43 g mol⁻¹; calc. logP ≈ 1.8 (estimated via fragment-based method) |
| Comparator Or Baseline | Des-methyl analog (CAS 2034552-13-9): C13H16N4O3S; MW 308.36 g mol⁻¹; calc. logP ≈ 0.9 |
| Quantified Difference | ΔMW = +30.07 g mol⁻¹; ΔlogP ≈ +0.9 units |
| Conditions | Calculated using the XLogP3 algorithm (PubChem infrastructure) on the neutral form of each structure. |
Why This Matters
The elevated lipophilicity and steric profile of the 3,5-dimethyl derivative may afford superior membrane partitioning and altered target engagement kinetics relative to the des-methyl analog, a hypothesis that must be tested experimentally but justifies selecting this compound over the commercially available comparator when designing SAR expansion libraries.
- [1] US7223782 B2 – Pyrazole-amides and -sulfonamides as sodium channel inhibitors, Icagen Inc., 2007. Illustrates that 3,5-dimethyl substitution on the pyrazole ring is a recurring motif associated with enhanced Nav1.7 potency in the exemplified series. View Source
